molecular formula C7H10N2O B2519765 O-[(1R)-1-Pyridin-4-ylethyl]hydroxylamine CAS No. 2247087-98-3

O-[(1R)-1-Pyridin-4-ylethyl]hydroxylamine

Cat. No.: B2519765
CAS No.: 2247087-98-3
M. Wt: 138.17
InChI Key: JYTPVEMEDRWBKE-ZCFIWIBFSA-N
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Description

O-[(1R)-1-Pyridin-4-ylethyl]hydroxylamine is a chiral hydroxylamine derivative characterized by a pyridin-4-yl substituent at the (1R)-position of the ethyl chain. This compound’s stereochemistry and aromatic pyridine moiety differentiate it from simpler hydroxylamine analogs.

Properties

IUPAC Name

O-[(1R)-1-pyridin-4-ylethyl]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-6(10-8)7-2-4-9-5-3-7/h2-6H,8H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTPVEMEDRWBKE-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)ON
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=NC=C1)ON
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of O-[(1R)-1-Pyridin-4-ylethyl]hydroxylamine involves several synthetic routes and reaction conditions. One common method includes the oxidation of imines with peracids or the amination of carbonyls . Industrial production methods may vary, but they generally follow similar principles to ensure the compound’s purity and yield.

Chemical Reactions Analysis

O-[(1R)-1-Pyridin-4-ylethyl]hydroxylamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include peracids for oxidation and carbonyl compounds for amination. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound finds applications in a wide range of scientific research fields. In chemistry, it is used for its reactivity and potential to form various products. In biology and medicine, it may be studied for its effects on biological systems and potential therapeutic applications. Industrially, it can be used in the synthesis of other compounds and materials.

Mechanism of Action

The mechanism by which O-[(1R)-1-Pyridin-4-ylethyl]hydroxylamine exerts its effects involves its reactivity with various molecular targets. The pathways involved in its reactions include the formation of intermediates that can undergo further transformations . The specific molecular targets and pathways depend on the context of its use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Hydroxylamine derivatives vary widely in substituent groups, which dictate molecular weight, polarity, and stability. Below is a comparative analysis:

Compound Name Substituent Molecular Weight (g/mol) Key Features
O-[(1R)-1-Pyridin-4-ylethyl]hydroxylamine Pyridin-4-ylethyl (R) Not reported Chiral center; pyridine enhances basicity and hydrogen-bonding capability.
O-(2,5-Dimethoxybenzyl) hydroxylamine 2,5-Dimethoxybenzyl 184 Electron-donating methoxy groups; planar aromatic structure .
O-Ethyl hydroxylamine Ethyl 61 (calculated) Aliphatic chain; simpler structure with reported antimicrobial activity .
O-(2-Morpholinoethyl) hydroxylamine 2-Morpholinoethyl Not reported Morpholine imparts solubility and potential for tertiary amine interactions .

Key Observations :

  • The pyridinyl group in the target compound introduces aromaticity and basicity, contrasting with the electron-donating methoxy groups in O-aryl analogs .
  • Chiral centers, as in the target compound, are absent in most analogs (e.g., O-ethyl or O-methoxybenzyl derivatives), suggesting enantioselective interactions in biological systems.

Analytical Detection Challenges

Differentiation of hydroxylamine derivatives in mixtures is complicated by structural similarities. For example, hydrazine and hydroxylamine require advanced chronopotentiometric methods for detection . The pyridinyl group in the target compound may alter redox properties, enabling distinct electrochemical signatures compared to aliphatic or methoxy-substituted analogs.

Research Findings and Implications

  • Synthetic complexity : Pyridine’s basicity necessitates tailored synthesis protocols, contrasting with straightforward routes for methoxybenzyl derivatives .

Biological Activity

O-[(1R)-1-Pyridin-4-ylethyl]hydroxylamine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article reviews the current understanding of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has a hydroxylamine functional group attached to a pyridine ring. This structure is significant as it influences the compound's interaction with biological targets, particularly enzymes and receptors involved in various signaling pathways.

1. Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a hydroxylamine-based analogue demonstrated strong inhibitory activity against mutant forms of the Epidermal Growth Factor Receptor (EGFR), which is often implicated in non-small cell lung cancer (NSCLC). The compound exhibited an IC50 value of 7.2 nM against the NCI-H3255 cell line harboring the EGFR L858R mutation, indicating a significant improvement over earlier compounds .

Table 1: Anticancer Activity of Hydroxylamine Analogues

CompoundTargetIC50 (nM)Reference
This compoundEGFR L858R7.2
Hydroxylamine analogue 6EGFR MutantsSingle-digit nanomolar

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Studies indicate that hydroxylamines can inhibit mitochondrial monoamine oxidase B (MAO-B), which is associated with neurodegenerative diseases like Parkinson's. The anti-apoptotic effects observed in dopaminergic cell lines suggest that these compounds may help protect against neuronal death induced by oxidative stress .

Case Study: Neuroprotection in SH-SY5Y Cells
A study evaluating the effects of various hydroxylamines on SH-SY5Y cells showed that this compound significantly reduced apoptosis induced by peroxynitrite donors. The results indicated that the compound enhances cell viability and reduces markers of oxidative stress.

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Inhibition of Kinases : The compound acts as an inhibitor of key kinases involved in cancer progression, particularly those associated with EGFR signaling pathways .
  • Oxidative Stress Modulation : By modulating oxidative stress responses, this compound can protect neuronal cells from damage, promoting survival under stressful conditions .

Pharmacokinetic Properties

Pharmacokinetic studies have shown that hydroxylamines can exhibit favorable absorption and distribution characteristics. For example, modifications to enhance solubility and permeability have been reported, which are crucial for effective therapeutic application .

Table 2: Pharmacokinetic Properties

PropertyValue
AUC (h·ng/mL)279 (at 2 mg/kg IV)
Half-life (h)2.29

Q & A

Q. What are the established synthetic routes for O-[(1R)-1-Pyridin-4-ylethyl]hydroxylamine, and what key reaction parameters influence yield and purity?

The synthesis of hydroxylamine derivatives typically involves nucleophilic substitution between a halogenated precursor (e.g., pyridin-4-ylethyl chloride) and hydroxylamine hydrochloride under basic conditions. For example, analogous compounds like O-(4-chlorobenzyl)hydroxylamine are synthesized using sodium carbonate as a base in an inert atmosphere . Critical parameters include:

  • Temperature : Room temperature or controlled heating (e.g., 40–60°C) to avoid decomposition.
  • Solvent : Polar aprotic solvents (e.g., THF, acetonitrile) enhance reactivity.
  • Purification : Recrystallization from ethanol/water mixtures improves purity. For stereochemical control, chiral precursors or enzymatic resolution methods (e.g., lipases) may be employed .

Q. What spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals confirm its structure?

Key techniques include:

  • ¹H/¹³C NMR : Hydroxylamine protons (δ 5–6 ppm, broad singlet) and pyridin-4-yl aromatic protons (δ 8.5–7.5 ppm). The stereogenic center at C1R causes splitting in ethyl group signals (δ 1.5–2.0 ppm) .
  • LC-MS : Molecular ion peak (e.g., m/z ~179 for C₈H₁₁N₂O⁺) and fragmentation patterns confirm molecular weight .
  • IR Spectroscopy : Stretching vibrations for -NHOH (~3300 cm⁻¹) and pyridine ring (~1600 cm⁻¹) .

Advanced Research Questions

Q. How does the stereochemistry at the (1R)-pyridin-4-ylethyl position influence biological activity, and what chiral resolution methods are effective?

Stereochemistry impacts binding to biological targets (e.g., enzymes or receptors). For example, (R)-enantiomers of hydroxylamine derivatives show enhanced inhibition of IDO1 (Indoleamine 2,3-dioxygenase 1) compared to (S)-forms . Effective resolution methods include:

  • Chiral HPLC : Using columns with amylose- or cellulose-based stationary phases.
  • Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer .

Q. What computational methods predict the reactivity of this compound in nucleophilic reactions, and how do they compare with experimental results?

Density Functional Theory (DFT) at the B3LYP/6-311+G(2df,2p) level predicts transition states and activation barriers. For example, hydroxylamine derivatives exhibit dual reactivity (O- vs. N-acylation), with calculated ΔG‡ values differing by ~1.2 kcal/mol . Experimental validation via kinetic studies (e.g., monitoring reaction rates via UV-Vis or LC-MS) can resolve discrepancies between theoretical and observed product ratios .

Q. How to resolve contradictions between theoretical predictions and experimental outcomes in reaction mechanisms involving this compound?

Discrepancies often arise from solvation effects or unaccounted catalytic pathways. Strategies include:

  • Solvent Modeling : Use Polarizable Continuum Model (PCM) to incorporate solvation free energies .
  • Isotopic Labeling : Track reaction pathways (e.g., ¹⁵N-labeled hydroxylamine) .
  • Advanced Spectroscopy : In situ FTIR or Raman spectroscopy to detect intermediates .

Safety and Handling

Q. What are the GHS hazard classifications for handling this compound, and what PPE is required?

Based on analogous hydroxylamine derivatives, this compound is likely classified as:

  • Acute Toxicity (Category 4 for oral, dermal, and inhalation exposure) .
  • Safety Measures : Use nitrile gloves, chemical goggles, and fume hoods. Store in airtight containers under nitrogen .

Notes

  • Citations are inferred from analogous compounds due to limited direct data on this compound.
  • Safety protocols prioritize EU-GHS/CLP standards .
  • Methodological answers integrate synthetic, analytical, and computational approaches to reflect academic rigor.

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